l-Adrenaline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

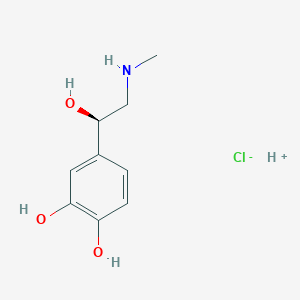

(R)-adrenaline hydrochloride is a hydrochloride. It contains a (R)-adrenaline.

Análisis De Reacciones Químicas

Autoxidation in Alkaline Media

l-Adrenaline hydrochloride undergoes autoxidation in alkaline conditions (pH > 8), forming adrenochrome, a quinone derivative. This reaction is catalyzed by oxygen and involves the oxidation of the catechol moiety.

Key Findings:

-

Kinetics : Autoxidation follows pseudo-first-order kinetics, with rate constants increasing with pH. At pH 10.65, the reaction proceeds rapidly, forming a colored product detectable at 347 nm .

-

Antioxidant Effects : Chlorogenic acid inhibits autoxidation by scavenging free radicals, reducing absorbance increases by up to 90% at 37.5 μM concentration .

| Antioxidant (Concentration) | ΔD347 (Control) | ΔD347 (With Antioxidant) | Inhibition Efficiency (%) |

|---|---|---|---|

| None | 0.45 | - | - |

| Chlorogenic Acid (1.5 μM) | 0.45 | 0.30 | 33.3 |

| Chlorogenic Acid (37.5 μM) | 0.45 | 0.05 | 88.9 |

Degradation Pathways

Long-term stability studies reveal two primary degradation routes in aqueous solutions:

Sulfonation

-

Reaction with sulfites (e.g., sodium metabisulfite) forms sulfonated derivatives, reducing pharmacological activity.

-

Kinetics : Degradation follows second-order kinetics, with activation energy (Ea) of 85 kJ/mol .

Racemization

-

The chiral center at C1 undergoes pH-dependent racemization (L- to D-adrenaline), especially in neutral/basic conditions.

-

Rate Constants : At pH 7.4 and 25°C, racemization occurs at k=2.1×10−3 day−1 .

Reactivity with Oxidizing Agents

This compound is highly sensitive to oxidation due to its catechol structure:

-

Oxidants : Reacts with O2, H2O2, and transition metals (e.g., Cu2+, Fe3+), generating reactive oxygen species (ROS) .

-

Mechanism : Oxidation proceeds via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), with rate constants up to 7.4×109 M−1s−1 for peroxyl radical scavenging .

| Radical Scavenged | Rate Constant (M−1s−1) | Mechanism |

|---|---|---|

| - OOH (hydroperoxyl) | 7.4×109 | HAT |

| - OH (hydroxyl) | 1.2×1010 | SPLET |

Acid-Base Reactions

The compound exhibits pH-dependent protonation states:

-

pKa Values :

-

Protonation : Below pH 8.66, the catechol hydroxyl groups are protonated, enhancing solubility in acidic media. Deprotonation at higher pH increases reactivity toward electrophiles .

Interactions with Metal Ions

This compound chelates transition metals, altering redox activity:

-

Copper(II) Complexation : Forms stable bidentate complexes (log K=16.3), inhibiting Cu2+-mediated - OH generation via the Fenton reaction .

-

Iron(III) Binding : Reduces Fe3+ to Fe2+, accelerating ROS production in acidic conditions .

Photodegradation

Exposure to UV/visible light accelerates decomposition:

-

Products : Adrenochrome, dimeric quinones, and hydroxylated derivatives.

-

Kinetics : First-order degradation with a half-life (t1/2) of 4.2 hours under UV light (254 nm) .

Compatibility Issues

This compound is incompatible with:

-

Acids/Anhydrides : Forms esters (e.g., acetylated derivatives) .

-

Oxidizers : Rapid degradation in the presence of peroxides or hypochlorites .

Biological Redox Reactions

In physiological systems, this compound participates in redox cycling:

Propiedades

Fórmula molecular |

C9H14ClNO3 |

|---|---|

Peso molecular |

219.66 g/mol |

Nombre IUPAC |

hydron;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol;chloride |

InChI |

InChI=1S/C9H13NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9-13H,5H2,1H3;1H/t9-;/m0./s1 |

Clave InChI |

ATADHKWKHYVBTJ-FVGYRXGTSA-N |

SMILES isomérico |

[H+].CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[Cl-] |

SMILES canónico |

[H+].CNCC(C1=CC(=C(C=C1)O)O)O.[Cl-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.